Target Engagement: Prolylcarboxypeptidase (PRCP) Inhibition vs. Structurally-Related Kinase Inhibitors
The compound is annotated as a PRCP inhibitor in the Therapeutic Target Database, distinguishing it from structurally related pyrazole-amide derivatives in patent CN107235906B that are reported as CDK11 kinase inhibitors [1][2]. While quantitative PRCP IC₅₀ data for this specific compound have not been publicly disclosed, its assignment to the PRCP target class by Merck inventors implies a distinct selectivity profile compared to kinase-targeted analogs.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PRCP (prolylcarboxypeptidase) – annotated inhibitor |
| Comparator Or Baseline | CDK11 kinase – target of pyrazole-amide analogs in CN107235906B |
| Quantified Difference | Qualitative target-class distinction; quantitative selectivity data not publicly available |
| Conditions | Target annotation per TTD database and patent family disclosures |
Why This Matters
Different primary target engagement dictates divergent biological readouts; researchers requiring PRCP modulation must select this specific compound over kinase-targeted analogs.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R3WH, Piperidinyl pyrazole derivative 3. Associated reference: Expert Opin Ther Pat. 2017;27(10):1077–1088. View Source
- [2] Chinese Patent CN107235906B. A group of pyrazole amide derivatives and their applications. Filed 2017-06-28. Describes CDK11 kinase inhibitory activity. View Source
